1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane
Description
Overview and Chemical Classification
This compound belongs to the sulfonamide class of organic compounds, specifically characterized by the presence of a sulfonyl group (SO2) directly attached to a nitrogen-containing heterocycle. The compound's classification encompasses several important structural categories that define its chemical behavior and potential applications. As a sulfonamide derivative, it shares fundamental characteristics with a large family of compounds that have demonstrated significant therapeutic value across multiple disease areas. The azepane component represents a seven-membered saturated nitrogen heterocycle, which distinguishes this compound from more common six-membered piperidine or five-membered pyrrolidine derivatives commonly encountered in medicinal chemistry.
The structural complexity of this compound can be understood through analysis of its constituent molecular components and their spatial arrangement. The compound features a central sulfonamide linkage that connects the azepane ring to the substituted phenyl system, creating a molecular architecture that allows for multiple conformational possibilities. The SMILES notation O=S(N1CCCCCC1)(C2=CC(C(C)(C)C)=CC=C2OC)=O provides a detailed representation of the compound's connectivity, revealing the specific positioning of the tert-butyl and methoxy substituents on the aromatic ring. This structural information is crucial for understanding the compound's three-dimensional molecular geometry and predicting its interactions with biological targets.
Historical Context and Discovery
The development of this compound occurs within the broader historical context of sulfonamide chemistry and azepane ring research. Sulfonamide compounds have played a transformative role in medicinal chemistry since their initial discovery and development in the early 20th century, representing one of the first major classes of synthetic antimicrobial agents. The historical significance of sulfonamides extends beyond their antimicrobial properties to encompass their role as foundational molecules for understanding structure-activity relationships in drug design. The evolution of sulfonamide chemistry has progressed from simple aromatic sulfonamides to increasingly complex molecules that incorporate diverse heterocyclic systems, of which azepane-containing compounds represent a relatively recent development.
The specific development of azepane sulfonamides reflects advances in synthetic methodology that have enabled the preparation of seven-membered ring systems with greater efficiency and selectivity. Research into azepane sulfonamides has been particularly motivated by their potential as enzyme inhibitors, with notable success in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. The discovery of potent azepane sulfonamide inhibitors of 11β-HSD1, including compounds with nanomolar potency, has validated this structural class as a valuable framework for drug development. This research has demonstrated that careful substitution patterns on both the azepane ring and the aromatic sulfonamide component can lead to compounds with exceptional potency and selectivity for their intended targets.
The synthesis and characterization of this compound reflects contemporary approaches to sulfonamide formation that emphasize mild reaction conditions and broad substrate compatibility. Recent advances in sulfonamide synthesis have included the development of calcium triflimide-mediated coupling reactions that enable efficient formation of sulfonamide bonds under mild conditions. These methodological advances have expanded the accessibility of complex sulfonamide structures and enabled the preparation of compounds that would have been challenging to synthesize using traditional approaches. The availability of improved synthetic methods has facilitated the exploration of structure-activity relationships within the azepane sulfonamide class and contributed to the identification of promising lead compounds for further development.
Placement within Sulfonamide Compound Family
This compound occupies a distinctive position within the broader sulfonamide compound family, representing an evolution from classical aromatic sulfonamides toward more structurally complex heterocyclic derivatives. The compound's relationship to other sulfonamide classes can be understood through comparison of its structural features with established pharmacologically active molecules. Traditional sulfonamides, such as sulfamethoxazole and sulfanilamide, typically feature simpler aromatic amine components linked to aromatic sulfonyl groups, whereas this compound incorporates a saturated seven-membered ring that provides additional conformational flexibility and potential binding interactions.
The positioning of this compound within the sulfonamide family is further defined by its relationship to other nitrogen heterocycle-containing sulfonamides. Piperidine and pyrrolidine sulfonamides have been extensively studied for their biological activities, and azepane sulfonamides represent a logical extension of this research toward larger ring systems. The seven-membered azepane ring provides a unique spatial arrangement of the nitrogen atom relative to the sulfonyl group, potentially offering distinct binding geometries compared to five- or six-membered ring analogs. This structural distinction may translate into differences in selectivity profiles and binding affinities for biological targets, making azepane sulfonamides valuable tools for probing structure-activity relationships.
The sulfonamide family's diversity extends beyond simple structural variations to encompass compounds with widely varying biological activities and therapeutic applications. Sulfonamides have found applications as antimicrobial agents, enzyme inhibitors, anti-inflammatory compounds, and in numerous other therapeutic areas. The historical significance of sulfonamides in rheumatology, exemplified by sulfasalazine's use in treating inflammatory arthritis over more than 50 years, demonstrates the enduring value of this chemical class. The development of this compound continues this tradition of sulfonamide innovation while exploring new structural territories that may yield compounds with improved therapeutic profiles.
| Sulfonamide Subclass | Ring Size | Representative Examples | Primary Applications |
|---|---|---|---|
| Aromatic sulfonamides | N/A | Sulfamethoxazole, Sulfanilamide | Antimicrobial agents |
| Pyrrolidine sulfonamides | 5-membered | Various research compounds | Enzyme inhibitors |
| Piperidine sulfonamides | 6-membered | Various research compounds | CNS-active compounds |
| Azepane sulfonamides | 7-membered | This compound | 11β-HSD1 inhibitors |
Significance in Organic and Medicinal Chemistry Research
The research significance of this compound extends across multiple domains of organic and medicinal chemistry, reflecting its value as both a synthetic target and a biological probe. From a synthetic chemistry perspective, the compound represents a challenging molecular architecture that tests the limits of contemporary synthetic methodology. The successful preparation of azepane sulfonamides requires careful optimization of reaction conditions, particularly in the formation of the sulfonamide bond and the construction of the seven-membered ring system. The development of efficient synthetic routes to such compounds contributes to the broader understanding of heterocyclic chemistry and expands the toolkit available for preparing complex molecular structures.
The medicinal chemistry significance of this compound is primarily related to its potential as an enzyme inhibitor and its role in structure-activity relationship studies. Research into azepane sulfonamides has revealed their potential as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in glucocorticoid metabolism and a validated target for treating metabolic diseases. The identification of azepane sulfonamides with nanomolar potency against this enzyme has established this structural class as a valuable framework for drug development. The specific substitution pattern present in this compound, including the tert-butyl and methoxy groups, provides important insights into the structural requirements for activity and selectivity.
The compound's research applications extend beyond its immediate therapeutic potential to encompass its utility as a chemical tool for probing biological systems. Sulfonamide compounds have historically served as important pharmacological tools for understanding enzyme function and developing structure-activity relationships. The unique structural features of this compound, particularly its combination of conformational flexibility and defined substitution patterns, make it valuable for investigating how molecular structure influences biological activity. This research contributes to the fundamental understanding of drug-target interactions and informs the design of improved therapeutic agents.
The broader implications of research on this compound include its contributions to the development of new synthetic methodologies and the expansion of chemical space available for drug discovery. The challenges associated with preparing complex azepane sulfonamides have driven innovations in synthetic chemistry, including the development of improved coupling reactions and ring-forming methodologies. These methodological advances benefit the entire chemical research community and enable the preparation of increasingly sophisticated molecular structures. Furthermore, the exploration of azepane-containing compounds expands the structural diversity available for biological screening and increases the likelihood of identifying compounds with novel mechanisms of action.
Properties
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)sulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-17(2,3)14-9-10-15(21-4)16(13-14)22(19,20)18-11-7-5-6-8-12-18/h9-10,13H,5-8,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTWCWJHIQKIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Tert-butyl-2-methoxybenzene
The aromatic precursor is prepared through sequential functionalization of the benzene ring:
Step 1: Bromination of 2-Methoxybenzene
2-Methoxybenzene undergoes electrophilic bromination using in the presence of as a catalyst. The reaction directs bromine to the para position relative to the methoxy group, yielding 5-bromo-2-methoxybenzene.
Step 2: Suzuki-Miyaura Coupling
The brominated intermediate reacts with tert-butylboronic acid under palladium catalysis to introduce the tert-butyl group. A mixture of , , and dioxane at 90°C facilitates cross-coupling, producing 5-tert-butyl-2-methoxybenzene.
Sulfonation and Sulfonyl Chloride Formation
Step 3: Sulfonation of 5-Tert-butyl-2-methoxybenzene
Sulfonation is achieved using fuming sulfuric acid () at 100°C for 4 hours. The methoxy group directs electrophilic substitution to the ortho position, yielding 5-tert-butyl-2-methoxybenzenesulfonic acid.
Step 4: Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride () under reflux conditions to generate the reactive sulfonyl chloride intermediate.
Coupling with Azepane
Step 5: Sulfonamide Formation
The sulfonyl chloride reacts with azepane in tetrahydrofuran (THF) using triethylamine () as a base to neutralize . The reaction proceeds at room temperature for 12 hours, yielding the final product.
Optimization and Reaction Conditions
Catalytic Systems
Solvent and Temperature Effects
-
THF vs. DCM : THF enhances the nucleophilicity of azepane in the final coupling step, while dichloromethane (DCM) is optimal for bromination.
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Reflux Conditions : Sulfonation at 100°C ensures complete reaction without decomposition of the tert-butyl group.
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions: 1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The azepane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Lipophilicity (XlogP):
- The tert-butyl and methoxy substituents in the target compound likely increase its lipophilicity (estimated XlogP ~3.5) compared to derivatives with smaller substituents (e.g., -F, -CH₃). The chloro-nitro analog (XlogP 2.7) balances polar nitro groups with hydrophobic chlorine .
- Ethoxy and methoxy groups reduce lipophilicity relative to tert-butyl due to their polar oxygen atoms .
Hydrogen Bonding: Nitro (-NO₂) and sulfonyl (-SO₂) groups contribute to higher hydrogen bond acceptor counts (e.g., 5 in nitro derivatives vs. 3 in tert-butyl/methoxy analog), enhancing solubility in polar solvents .
Structural and Electronic Features
Electron-Withdrawing vs. Donating Groups: Nitro and chloro groups (-NO₂, -Cl) are electron-withdrawing, which may stabilize negative charges on the sulfonyl group and alter reactivity.
Biological Activity
1-(5-Tert-butyl-2-methoxyphenyl)sulfonylazepane is a sulfonamide compound that has garnered attention in scientific research for its potential biological activities. Its unique chemical structure suggests various interactions with biological systems, making it a candidate for further study in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfonyl group attached to an azepane ring, with a tert-butyl and methoxy substituent on the phenyl group. This configuration may influence its solubility, stability, and reactivity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may have inhibitory effects against various bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with some evidence pointing towards its ability to induce apoptosis.
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit certain enzymes, which can be leveraged for therapeutic applications.
The biological effects of this compound can be attributed to its interaction with specific molecular targets. The sulfonyl group may form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function and disrupting cellular processes. This mechanism is similar to other sulfonamide compounds known for their antibacterial properties.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These findings suggest that the compound has significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.
Anticancer Studies
In vitro studies have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 20 |
The results indicate that this compound exhibits dose-dependent cytotoxicity, suggesting potential as an anticancer agent.
Case Studies
Several case studies have documented the use of sulfonamide compounds in clinical settings, highlighting their effectiveness in treating infections and their role as chemotherapeutic agents. For instance, a clinical trial involving a related sulfonamide demonstrated significant improvements in patient outcomes for bacterial infections resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
